molecular formula C13H13F3O3 B8152159 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152159
M. Wt: 274.23 g/mol
InChI Key: YVPYLUAMQPBSGP-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the esterification of 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid.

    Reduction: 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-hydroxy-propionic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The keto group can participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)phenylboronic acid
  • 3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid

Uniqueness

3-(2-Methyl-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its ester functionality, which imparts distinct chemical reactivity and solubility properties compared to its acid and boronic acid counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 3-[2-methyl-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-3-19-12(18)7-11(17)10-6-9(13(14,15)16)5-4-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYLUAMQPBSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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